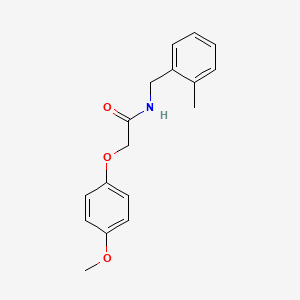
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMB is a member of the class of compounds known as benzamides, which have been shown to possess a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell proliferation and survival. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has also been shown to modulate the activity of several receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death). In neurons, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to protect against oxidative stress and inflammation. In immune cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate cytokine production and T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 2-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-5-3-4-6-14(13)11-18-17(19)12-21-16-9-7-15(20-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMMMALNYAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
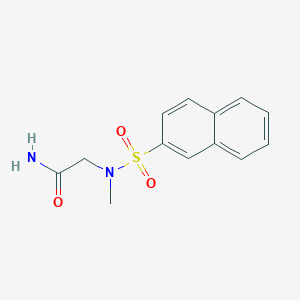
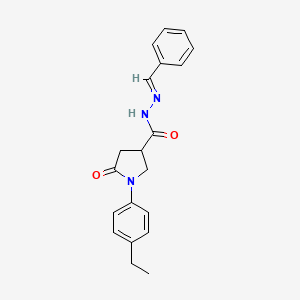
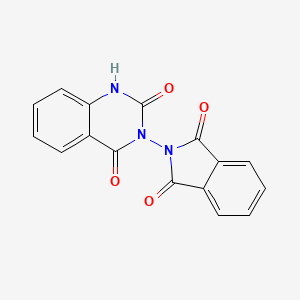
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)
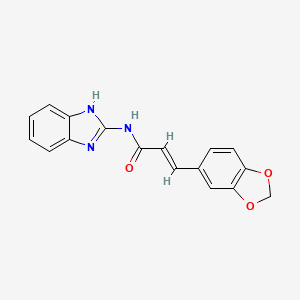
![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)